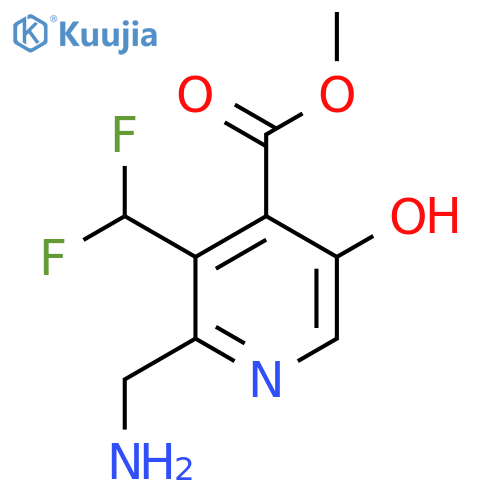

Cas no 1805086-24-1 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate

-

- インチ: 1S/C9H10F2N2O3/c1-16-9(15)7-5(14)3-13-4(2-12)6(7)8(10)11/h3,8,14H,2,12H2,1H3

- InChIKey: FOLLIIOTIBYFIT-UHFFFAOYSA-N

- SMILES: FC(C1=C(C(=O)OC)C(=CN=C1CN)O)F

計算された属性

- 水素結合ドナー数: 2

- 氢键受体数量: 7

- 重原子数量: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- XLogP3: 0.4

- トポロジー分子極性表面積: 85.4

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029026536-500mg |

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate |

1805086-24-1 | 95% | 500mg |

$1,786.10 | 2022-04-01 | |

| Alichem | A029026536-250mg |

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate |

1805086-24-1 | 95% | 250mg |

$950.60 | 2022-04-01 | |

| Alichem | A029026536-1g |

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate |

1805086-24-1 | 95% | 1g |

$3,155.55 | 2022-04-01 |

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate 関連文献

-

Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

5. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111

-

Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790

-

9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylateに関する追加情報

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate (CAS No. 1805086-24-1): A Comprehensive Overview

Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate, identified by its CAS number 1805086-24-1, is a compound of significant interest in the field of pharmaceutical chemistry. This compound belongs to a class of pyridine derivatives that have garnered attention due to their diverse biological activities and potential applications in drug development. The unique structural features of this molecule, including the presence of both aminomethyl and difluoromethyl substituents, contribute to its distinctive chemical properties and biological interactions.

The aminomethyl group in Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate introduces a nucleophilic center that can participate in various chemical reactions, making it a versatile building block for the synthesis of more complex molecules. This feature has been exploited in the development of novel pharmaceutical agents, where the aminomethyl group can be further functionalized to enhance binding affinity or modulate pharmacokinetic properties. Additionally, the presence of the difluoromethyl group enhances the metabolic stability of the compound, a crucial factor in drug design aimed at improving bioavailability and reducing degradation rates.

In recent years, there has been growing interest in exploring the therapeutic potential of pyridine derivatives. The hydroxypyridine core structure is known for its ability to interact with biological targets such as enzymes and receptors, making it a valuable scaffold for drug discovery. Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate, with its unique substituents, has been investigated for its potential role in various therapeutic areas. For instance, studies have suggested that this compound may exhibit anti-inflammatory and antioxidant properties, which are relevant to conditions such as arthritis and neurodegenerative diseases.

The synthesis of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the aminomethyl group typically involves nucleophilic substitution reactions, while the incorporation of the difluoromethyl group often requires specialized fluorination techniques. These synthetic strategies highlight the importance of advanced chemical methodologies in the preparation of complex pharmaceutical intermediates.

The biological activity of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate has been studied in various preclinical models. Research has demonstrated that this compound can modulate key biological pathways involved in inflammation and oxidative stress. For example, it has been shown to inhibit the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to the production of pro-inflammatory mediators. Furthermore, the antioxidant properties of this compound have been attributed to its ability to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The pharmacokinetic profile of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate has also been carefully evaluated. Studies indicate that this compound exhibits good oral bioavailability and a favorable half-life, suggesting its potential for therapeutic use. Additionally, preliminary toxicology studies have shown that it is well-tolerated at doses relevant to clinical use, although further research is needed to fully characterize its safety profile.

The development of Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate represents an example of how structural modifications can enhance the therapeutic potential of pyridine derivatives. The combination of the aminomethyl, difluoromethyl, and hydroxypyridine moieties creates a molecule with unique properties that make it an attractive candidate for further investigation. As research continues to uncover new biological targets and mechanisms, compounds like Methyl 2-(aminomethy l)-3-(difluorometh yl )-5-hydroxypy rid ine-4-carboxylate are likely to play an important role in the development of novel therapeutics.

In conclusion, Methyl 2-(aminomethy l)-3-(difluoro methyl)-5-hydroxypy rid ine-4-carboxylate (CAS No. 1805086-24-1) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable tool for drug discovery and development. As our understanding of disease mechanisms continues to evolve, compounds like this will be essential in developing innovative treatments for a wide range of medical conditions.

1805086-24-1 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-5-hydroxypyridine-4-carboxylate) Related Products

- 1872134-63-8(2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]-)

- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)

- 679830-65-0(5-NAPHTHALEN-2-YL-7-TRIFLUOROMETHYL-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLIC ACID ETHYL ESTER)

- 2168441-02-7(3-4-(difluoromethyl)thiophen-3-ylpiperidine)

- 1225734-71-3(3-(3,4-Dimethylphenyl)pyridine-2-carboxylic acid)

- 2138419-40-4([2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl]methanesulfonyl fluoride)

- 899981-93-2(5-amino-N-(2-bromo-4-methylphenyl)-1-(2-methylphenyl)methyl-1H-1,2,3-triazole-4-carboxamide)

- 2414909-94-5(RET V804M-IN-1)

- 1020944-29-9(Ethanimidamide, 2-[(3,4-dimethylphenyl)thio]-)

- 1261606-50-1(Ethyl 3-(2'-hydroxy-3'-iodophenyl)propionate)